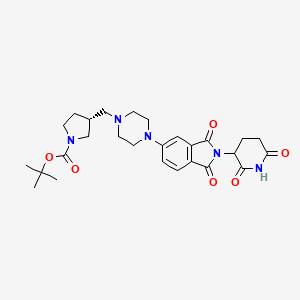
E3 Ligase Ligand-linker Conjugate 73
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 73 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to induce the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases, which tag the target proteins for proteasomal degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 73 involves the creation of a ligand that binds to the E3 ubiquitin ligase, coupled with a linker that connects this ligand to a target protein ligand. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques, often involving multiple steps of functional group transformations.
Linker Attachment: The linker is attached to the ligand through a series of reactions, such as amide bond formation or click chemistry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This often requires optimization of reaction conditions, use of automated synthesizers, and rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
E3 Ligase Ligand-linker Conjugate 73 undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of the ligand and linker.
Amide Bond Formation: Utilized in the conjugation process.
Click Chemistry: Employed for efficient and selective attachment of the linker.
Common Reagents and Conditions
Reagents: Primary amines, DIPEA, DMF, and other organic solvents.
Conditions: Elevated temperatures, inert atmosphere, and specific pH conditions.
Major Products
The major product of these reactions is the this compound, which is a key component in the formation of PROTACs .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 73 has a wide range of scientific research applications, including:
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 73 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent proteasomal degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cereblon Ligand-linker Conjugates: Similar in function but use a different E3 ligase.
von Hippel-Lindau Ligand-linker Conjugates: Another type of E3 ligase ligand-linker conjugate used in PROTACs
Uniqueness
E3 Ligase Ligand-linker Conjugate 73 is unique due to its specific binding affinity and selectivity for its target E3 ligase, making it a valuable tool in the development of PROTACs and targeted protein degradation strategies .
Eigenschaften
Molekularformel |
C27H35N5O6 |
|---|---|
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H35N5O6/c1-27(2,3)38-26(37)31-9-8-17(16-31)15-29-10-12-30(13-11-29)18-4-5-19-20(14-18)25(36)32(24(19)35)21-6-7-22(33)28-23(21)34/h4-5,14,17,21H,6-13,15-16H2,1-3H3,(H,28,33,34)/t17-,21?/m1/s1 |
InChI-Schlüssel |
UFWICOASIOWTOH-OQHSHRKDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)
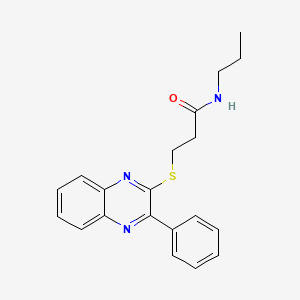

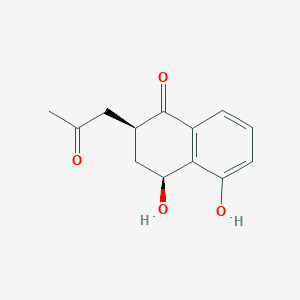
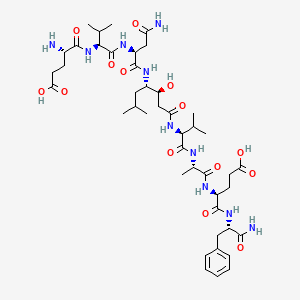
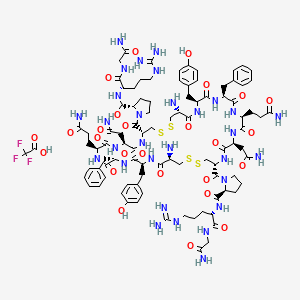


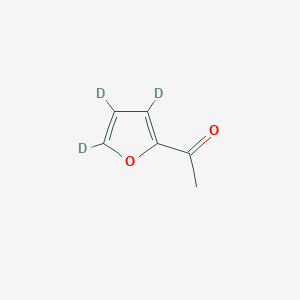
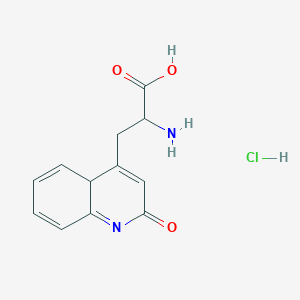

![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
